molecular formula C24H16Cl2N2O5 B12622594 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid

4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid

Cat. No.: B12622594
M. Wt: 483.3 g/mol
InChI Key: KJZMNYXRTYALDE-UHFFFAOYSA-N
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Description

4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxo-phenylhexahydro-pyrrolo-oxazol ring, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrrolo-oxazol ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the benzoic acid moiety: This step often involves esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions can occur at the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its complex structure.

Medicine

Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid analogs: Compounds with similar structures but different substituents.

    Other benzoic acid derivatives: Compounds with a benzoic acid moiety but different attached groups.

Uniqueness

The uniqueness of this compound lies in its combination of a dichlorophenyl group, a dioxo-phenylhexahydro-pyrrolo-oxazol ring, and a benzoic acid moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H16Cl2N2O5

Molecular Weight

483.3 g/mol

IUPAC Name

4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid

InChI

InChI=1S/C24H16Cl2N2O5/c25-14-8-11-17(18(26)12-14)20-19-21(33-28(20)16-4-2-1-3-5-16)23(30)27(22(19)29)15-9-6-13(7-10-15)24(31)32/h1-12,19-21H,(H,31,32)

InChI Key

KJZMNYXRTYALDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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